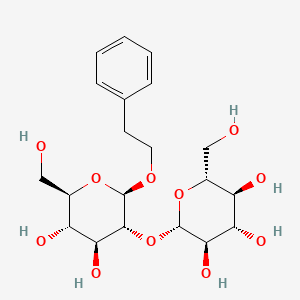

Phenethyl sophoroside

Description

Contextualizing Phenethyl Sophoroside within Natural Product Chemistry

Phenethyl sophoroside belongs to a large and significant class of naturally occurring water-soluble compounds known as phenylethanoid glycosides (PhGs). mdpi.combohrium.com These compounds are structurally defined by a phenylethyl alcohol (C6-C2) aglycone linked to a sugar moiety. mdpi.comresearchgate.net In the case of phenethyl sophoroside, the aglycone is phenethyl alcohol, which is found in a variety of essential oils, including those from rose, orange blossom, and geranium. hpa.gov.twspectrumchemical.comwikipedia.org This aglycone is attached to sophorose, a disaccharide composed of two glucose units.

The broader family of PhGs is widely distributed in the plant kingdom and is known for being structurally diverse. researchgate.netnih.gov The core structure is often decorated with various sugars (like rhamnose, galactose, and arabinose) and aromatic acids (such as caffeic acid, ferulic acid, or coumaric acid) attached through ester or glycosidic bonds. nih.govresearchgate.net This structural variety leads to a wide range of physicochemical properties and biological functions. Phenethyl sophoroside represents a specific combination within this vast chemical family, making its study important for understanding structure-activity relationships.

Rationale for Comprehensive Academic Inquiry into Phenethyl Sophoroside

The primary motivation for the in-depth study of phenethyl sophoroside stems from the extensive pharmacological activities demonstrated by the broader class of phenylethanoid glycosides. bohrium.comnih.gov Scientific literature extensively documents that PhGs possess a wide spectrum of biological effects, including antioxidant, anti-inflammatory, neuroprotective, antibacterial, antiviral, and immunomodulatory properties. mdpi.comresearchgate.netresearchgate.net

Compounds with similar structures, such as kaempferol-3-O-sophoroside, have shown notable anti-inflammatory and potential antidepressant effects in preclinical studies. medchemexpress.comnih.govnih.gov The unique combination of the relatively simple phenethyl alcohol aglycone with the sophorose disaccharide in phenethyl sophoroside presents a compelling case for investigation. Researchers are keen to determine how this specific structure contributes to or modifies the biological activities characteristic of the PhG family, potentially offering a novel molecular template for therapeutic research. The pursuit of new lead compounds for drug discovery remains a significant driver for the academic inquiry into such natural products. nih.gov

Overview of Key Research Avenues for Phenethyl Sophoroside

Academic investigation into phenethyl sophoroside and related compounds generally follows several key avenues:

Isolation and Structural Elucidation: A foundational aspect of research involves the isolation of the compound from natural sources and the precise determination of its three-dimensional structure. Techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) are crucial for this process. nih.govlcms.czrsc.org For instance, a method using HPLC coupled with electrospray ionization and time-of-flight mass spectrometry (HPLC-ESI-IT-TOF-MS/MS) has been successfully used to identify PhGs in plant extracts. rsc.org

Synthesis and Biosynthesis: Understanding how to create these molecules is vital.

Chemical Synthesis: Researchers work on developing efficient laboratory methods to synthesize phenethyl sophoroside. This allows for the production of pure material for biological testing and can overcome limitations of natural abundance. nih.govrsc.org

Enzymatic Synthesis: This approach uses enzymes, such as glycosidases, to perform specific steps, like attaching the sugar moiety to the aglycone. nih.gov This can offer a more environmentally friendly alternative to purely chemical methods. researchgate.net

Biosynthesis: This research focuses on uncovering the natural pathways plants use to produce these compounds. It involves identifying the specific enzymes and genes responsible for constructing the molecule from simpler precursors, often starting from the phenylpropanoid pathway. nih.govnih.govscielo.org.mx

Biological and Pharmacological Screening: A major focus is to test the compound for a wide range of biological activities. This involves in vitro (cell-based) and in vivo (animal model) studies to explore potential therapeutic applications, such as anticancer, antioxidant, or anti-inflammatory effects. bohrium.comfrontiersin.orgresearchgate.net The diverse bioactivities of the parent PhG class provide a strong rationale for this screening. mdpi.comresearchgate.net

Table 1: Comparative Overview of Selected Sophoroside-Containing Compounds

This table provides a comparison of phenethyl sophoroside with other naturally occurring compounds that also contain a sophorose moiety, highlighting their structural class and known biological activities.

| Compound | Structural Class | Reported Biological Activities |

| Phenethyl sophoroside | Phenylethanoid Glycoside | Under investigation; belongs to a class with broad bioactivities. mdpi.combohrium.com |

| Kaempferol-3-O-sophoroside | Flavonol Glycoside | Anti-inflammatory, analgesic, antidepressant-like effects. medchemexpress.comontosight.aimdpi.com |

| Quercetin-3-O-sophoroside | Flavonol Glycoside | Antioxidant. nih.govmdpi.com |

| Luteolin-7-O-sophoroside | Flavone Glycoside | Isolated from plants, part of a family with diverse bioactivities. acs.orgmdpi.com |

| Cyanidin-3-O-sophoroside | Anthocyanin | Antioxidant, free-radical scavenging activity. |

Table 2: Summary of Research Focus Areas for Phenylethanoid Glycosides (PhGs)

This table outlines the principal areas of scientific research into the broad class of compounds to which phenethyl sophoroside belongs.

| Research Area | Objective | Key Techniques & Approaches |

| Phytochemistry | To isolate and identify new and known PhGs from various plant species. bohrium.comresearchgate.net | Chromatography (HPLC, Column), Spectroscopy (NMR, Mass Spectrometry). nih.govakjournals.com |

| Synthesis | To develop methods for producing PhGs for further study and potential application. | Chemical Synthesis (e.g., multi-step organic synthesis), Enzymatic Synthesis (e.g., transglycosylation). nih.govnih.gov |

| Biosynthesis | To understand the natural production of PhGs in plants at the genetic and enzymatic level. nih.gov | Transcriptome analysis, in vitro enzymatic assays, heterologous expression. nih.govscielo.org.mxresearchgate.net |

| Pharmacology | To screen and characterize the biological activities and therapeutic potential of PhGs. researchgate.netnih.gov | In vitro cell-based assays, in vivo animal models of disease. |

| Analytical Chemistry | To create and optimize methods for the detection, separation, and quantification of PhGs in complex mixtures. shimadzu.com.cn | HPLC-DAD, HPLC-MS/MS, Capillary Electrophoresis. rsc.orgakjournals.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-phenylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O11/c21-8-11-13(23)15(25)17(27)19(29-11)31-18-16(26)14(24)12(9-22)30-20(18)28-7-6-10-4-2-1-3-5-10/h1-5,11-27H,6-9H2/t11-,12-,13-,14-,15+,16+,17-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSIFJHEGYUPRJ-HNCKFYPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Chemoenzymatic Synthesis of Phenethyl Sophoroside

Total Chemical Synthesis Methodologies

Total chemical synthesis offers a versatile platform for producing phenethyl sophoroside and its analogues, allowing for precise structural modifications. This approach, however, necessitates complex strategies for regioselective protection and stereoselective glycosylation.

Strategies for Phenethyl Core Construction

The phenethyl alcohol core (2-phenylethanol) is the aglycon portion of phenethyl sophoroside. Its synthesis is well-established and can be accomplished through several primary routes.

Friedel-Crafts Reaction: The most common commercial method involves the Friedel-Crafts reaction between benzene (B151609) and ethylene (B1197577) oxide, catalyzed by aluminium trichloride. This reaction forms an aluminium alkoxide intermediate, which is then hydrolyzed to yield phenethyl alcohol. Using an excess of benzene helps to minimize the formation of diphenylethane, a common side product. wikipedia.orggoogle.com

Grignard Reaction: A versatile laboratory-scale synthesis involves the reaction of phenylmagnesium bromide (a Grignard reagent) with ethylene oxide. The subsequent acidic workup provides phenethyl alcohol. wikipedia.org

Hydrogenation: Phenethyl alcohol can also be produced via the hydrogenation of styrene (B11656) oxide. wikipedia.org

Reduction of Phenylacetic Acid Derivatives: Another approach is the reduction of phenylacetic acid or its esters. For instance, the reduction of phenylacetic acid with sodium borohydride (B1222165) and iodine in tetrahydrofuran (B95107) (THF) yields phenethyl alcohol. wikipedia.org Similarly, esters of phenylacetic acid can be reduced to the corresponding alcohol using reagents like lithium aluminium hydride (LiAlH₄). thieme-connect.de

These methods provide reliable access to the phenethyl core, which serves as the acceptor molecule in the subsequent glycosylation step.

Stereoselective Glycosylation Approaches for Sophorose Attachment

The formation of the glycosidic bond between the phenethyl alcohol and the sophorose unit is the most critical step in the synthesis. Sophorose is a disaccharide consisting of two glucose units linked β(1→2). The key challenge is to control the stereochemistry at the anomeric center to exclusively form the β-glycoside, which is characteristic of sophorosides.

The Koenigs-Knorr method and its variations are prominent in the stereoselective synthesis of β-D-glucopyranosides. researchgate.net This method typically involves the reaction of a glycosyl halide donor (e.g., acetobromosophorose) with an alcohol acceptor (phenethyl alcohol) in the presence of a promoter, often a heavy metal salt like silver or mercury compounds. researchgate.net To achieve 1,2-trans stereoselectivity, which results in a β-glycoside for glucose-based donors, a "participating" protecting group is required at the C-2 position of the glycosyl donor. researchgate.netnih.gov An acyl group, such as an acetyl or benzoyl group, at C-2 will participate in the reaction by forming a cyclic acyloxonium ion intermediate. This intermediate sterically hinders the α-face, forcing the incoming alcohol nucleophile (phenethyl alcohol) to attack from the β-face, thus ensuring the formation of the desired 1,2-trans-glycosidic linkage. nih.gov

| Glycosylation Strategy | Description | Key Features for β-Sophoroside Synthesis |

|---|---|---|

| Koenigs-Knorr Reaction | Reaction of a glycosyl halide donor with an alcohol acceptor, promoted by heavy metal salts (e.g., Ag₂CO₃, Hg(CN)₂). | Requires a participating group (e.g., acetate) at the C-2' position of the sophorose donor to ensure β-selectivity. researchgate.net |

| Glycosyl Trichloroacetimidates | Activation of a trichloroacetimidate (B1259523) donor with a Lewis acid (e.g., TMSOTf, BF₃·OEt₂). | A highly effective method that also relies on a C-2' participating group for stereocontrol. Often provides high yields under mild conditions. |

| Thioglycosides | Activation of a thioglycoside donor using thiophilic promoters (e.g., NIS/TfOH, DMTST). | Offers stable donors that can be activated under various conditions. Stereoselectivity is governed by the C-2' protecting group. nih.gov |

Protecting Group Chemistry in Phenethyl Sophoroside Synthesis

Given the numerous hydroxyl groups present on the sophorose moiety, a sophisticated protecting group strategy is essential for the successful synthesis of phenethyl sophoroside. researchgate.net These protecting groups serve two main purposes: preventing unwanted side reactions and directing the stereochemical outcome of the glycosylation. nih.gov

The synthesis requires the use of both "permanent" and "temporary" protecting groups. Permanent groups, such as benzyl (B1604629) ethers, are stable under a wide range of reaction conditions and are typically removed only in the final steps of the synthesis via catalytic hydrogenation. wiley-vch.de Temporary groups are removed at intermediate stages to allow for further modifications.

For the synthesis of phenethyl sophoroside, an orthogonal protecting group strategy is necessary. This means that different classes of protecting groups are used, which can be removed under specific conditions without affecting the others. For instance, the hydroxyl groups of the sophorose donor must be masked, except for the anomeric position which is converted into a leaving group. As mentioned, an acyl group (e.g., acetyl) is crucial at the C-2' position to ensure β-selectivity. nih.gov Other hydroxyls can be protected as benzyl ethers (stable to acid/base, removed by hydrogenolysis) or silyl (B83357) ethers (labile to fluoride (B91410) ions or acid). The choice of protecting groups profoundly influences the reactivity of the glycosyl donor. Generally, donors with electron-withdrawing acyl groups are less reactive ("disarmed") than those with electron-donating ether groups ("armed"). researchgate.net

| Protecting Group | Abbreviation | Typical Removal Conditions | Role/Function |

|---|---|---|---|

| Acetyl | Ac | Basic hydrolysis (e.g., NaOMe/MeOH) | Participating group at C-2 for β-selectivity. |

| Benzoyl | Bz | Basic hydrolysis (e.g., NaOMe/MeOH) | Participating group; more stable than acetyl. |

| Benzyl | Bn | Catalytic hydrogenation (e.g., H₂, Pd/C) | Permanent protecting group; non-participating. wiley-vch.de |

| tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) or mild acid | Temporary protecting group; bulky for regioselective protection of primary alcohols. |

| Benzylidene Acetal | - | Acidic hydrolysis; reductive opening | Protects cis- or 1,3-diols (e.g., 4,6-hydroxyls of glucose). wiley-vch.de |

Development of Novel Synthetic Routes for Phenethyl Sophoroside Analogues

The chemical synthesis framework allows for the creation of analogues by modifying either the phenethyl core or the sophorose unit. Such analogues are valuable for structure-activity relationship (SAR) studies.

Aglycone Modification: Analogues can be synthesized by starting with substituted phenethyl alcohols. For instance, methoxy- or hydroxy-substituted phenethyl alcohols can be used as acceptors in the glycosylation reaction to mimic naturally occurring phenylethanoid glycosides. researchgate.net

Glycan Modification: The sophorose unit can be altered. For example, one of the glucose units could be replaced with another sugar to study the importance of the disaccharide structure. Furthermore, C-glycoside analogues, where the anomeric oxygen is replaced by a methylene (B1212753) group, can be synthesized. These C-glycosides are resistant to enzymatic hydrolysis, making them more stable in biological systems. thieme-connect.deresearchgate.net The synthesis of such analogues often involves multi-step procedures, such as the Julia olefination to form the C-C bond, followed by hydrogenation. thieme-connect.de

Acylation of the Sugar: Many natural phenylethanoid glycosides are acylated at specific positions on the sugar moiety with groups like caffeoyl or feruloyl. Synthetic strategies have been developed for the regioselective acylation of the glycoside, for example, using organotin catalysts like Me₂SnCl₂ to direct acylation to the 6-hydroxyl group of the glucose unit. researchgate.net

These synthetic explorations highlight the modularity of chemical synthesis in producing a diverse library of phenethyl sophoroside analogues.

Enzymatic and Biocatalytic Production

Enzymatic methods provide an alternative to the complex, multi-step chemical synthesis of glycosides. These biocatalytic approaches offer high regio- and stereoselectivity under mild reaction conditions, often eliminating the need for protecting groups.

Exploitation of Glycosidases and Glycosyltransferases for Phenethyl Sophoroside Synthesis

Two main classes of enzymes are employed for the synthesis of glycosides: glycosidases and glycosyltransferases.

Glycosidases: These enzymes naturally catalyze the hydrolysis of glycosidic bonds. However, under specific conditions, the equilibrium can be shifted towards synthesis via either "reverse hydrolysis" or "transglycosylation." nih.gov In transglycosylation, a glycosidase transfers a sugar moiety from an activated donor (like another glycoside) to an acceptor molecule (phenethyl alcohol). For example, β-galactosidase from Kluyveromyces lactis has been used to synthesize galactosides of homovanillyl alcohol (a phenethyl alcohol derivative) using lactose (B1674315) as the donor. nih.gov A similar strategy could be envisioned for phenethyl sophoroside, using a sophorose-donor and a suitable β-glucosidase with transglycosylation activity. The main drawback of this method can be the competing hydrolysis of the product, often leading to moderate yields. nih.gov

Glycosyltransferases (GTs): These are nature's catalysts for forming glycosidic bonds. nih.gov They transfer a sugar moiety from an activated sugar nucleotide donor (e.g., UDP-glucose) to a specific acceptor molecule with high selectivity. nih.gov A chemoenzymatic strategy for phenethyl sophoroside could involve a two-step process using two different GTs. First, a glucosyltransferase would transfer glucose from UDP-glucose to another UDP-glucose or a glucose acceptor to form UDP-sophorose or free sophorose. Subsequently, a sophorosyltransferase or a suitable glucosyltransferase could transfer the sophorose unit to phenethyl alcohol. Cascade reactions involving multiple enzymes in one pot are an efficient way to produce complex glycosides. nih.gov For instance, sucrose (B13894) synthase can be used to generate the required UDP-glucose from sucrose and UDP, making the process more cost-effective. nih.gov While wild-type GTs can have stringent substrate specificity, protein engineering is increasingly used to develop mutant enzymes with altered or broader acceptor promiscuity, potentially enabling the synthesis of non-natural glycosides like phenethyl sophoroside. nih.gov

| Enzyme Class | Mechanism | Sugar Donor | Advantages | Disadvantages |

|---|---|---|---|---|

| Glycosidases | Reverse Hydrolysis or Transglycosylation | Simple glycosides, disaccharides (e.g., lactose) | Readily available enzymes, simple donors, no protecting groups needed. nih.gov | Often results in equilibrium mixtures, risk of product hydrolysis, potentially low yields. nih.gov |

| Glycosyltransferases | Direct transfer | Activated sugar nucleotides (e.g., UDP-glucose) | Very high regio- and stereoselectivity, essentially irreversible reactions, high yields. nih.gov | Enzymes can be difficult to obtain, high cost of sugar nucleotide donors. nih.gov |

Whole-Cell Biotransformation Systems for Enhanced Production

Whole-cell biotransformation harnesses the metabolic machinery of microorganisms, such as genetically engineered Escherichia coli, to catalyze the synthesis of target molecules like phenethyl sophoroside. nih.govtaylorfrancis.comnih.gov This approach offers significant advantages over using isolated enzymes, including the in-situ regeneration of expensive cofactors and sugar donors, improved enzyme stability within the cellular environment, and the elimination of costly enzyme purification steps. nih.gov

For the production of a glycoside like phenethyl sophoroside, a whole-cell system would typically be engineered to perform two key functions: the biosynthesis of the sugar donor (an activated form of sophorose) and the subsequent glycosylation of the acceptor molecule (phenethyl alcohol).

Engineering Strategy for Phenethyl Sophoroside Production:

Expression of Glycosyltransferases (GTs): A crucial step is the introduction and expression of a specific glycosyltransferase capable of transferring sophorose to phenethyl alcohol. This could involve a single GT that recognizes sophorose or a two-step process using sequential GTs. The first GT would form a glucoside of phenethyl alcohol, and a second would add another glucose molecule to form the sophoroside. Identifying or engineering a GT with high specificity for both phenethyl alcohol and the sophorose donor is critical for high yields. nih.gov

Substrate and Product Transport: The efficiency of a whole-cell system also depends on the ability of the host cell to uptake the phenethyl alcohol substrate and export the final phenethyl sophoroside product. nih.gov Membrane transport proteins may be engineered to facilitate this process and prevent intracellular accumulation that could be toxic to the cell or inhibit the enzymatic cascade.

In analogous systems for producing other flavonoid glycosides, metabolic engineering has led to significant increases in product titers. For instance, an engineered E. coli strain designed for quercetin (B1663063) glycoside production yielded approximately 98 mg/L of the target compound, a seven-fold increase compared to the non-engineered strain. nih.gov A similar strategy applied to phenethyl sophoroside could likewise lead to efficient, scalable production.

| Strain Configuration | Key Genes Overexpressed | Product Titer (Analogous System) | Molar Conversion (Analogous System) |

| Base Strain | Glycosyltransferase (PhUGT) | 58.5 mg/L | - |

| Engineered Precursor Supply | PhUGT, Pgm, GalU | 135.4 mg/L | - |

| Optimized GT Expression | 2x PhUGT, Pgm, GalU | 245.6 mg/L | - |

| Fed-Batch Fermentation | 2x PhUGT, Pgm, GalU, GroEL/ES | 863.7 mg/L | 93.6% |

This table is based on data from hyperoside (B192233) production systems and illustrates the potential of whole-cell engineering strategies. nih.govnih.gov

Enzyme Engineering and Directed Evolution for Improved Biocatalytic Efficiency

The performance of enzymes used in the synthesis of phenethyl sophoroside, whether in whole-cell systems or as isolated biocatalysts, can be significantly enhanced through protein engineering. nih.gov The primary targets for engineering are β-glucosidases, which can perform transglycosylation, or more specific glycosyltransferases (GTs). nih.gov The goals of engineering are typically to increase catalytic activity, improve stability, and, most importantly, modify substrate specificity to favor the synthesis of the desired product. nih.govnih.gov

Rational Design:

Rational design involves making specific changes to an enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. biorxiv.org For instance, if a β-glucosidase shows low activity with phenethyl alcohol as an acceptor, its substrate-binding pocket could be mutated to better accommodate the bulky phenethyl group. Engineering the residues at the entrance of the active site tunnel has been shown to improve substrate accessibility and increase specific activity. biorxiv.org

Directed Evolution:

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties without requiring detailed structural knowledge. cdnsciencepub.comubc.ca The process involves iterative cycles of:

Gene Diversification: Creating a large library of enzyme variants through methods like error-prone PCR or DNA shuffling.

Screening/Selection: Identifying mutants from the library that show improved performance (e.g., higher yield of phenethyl sophoroside).

Amplification: Using the best variants as templates for the next round of evolution.

Directed evolution has been successfully used to dramatically increase the catalytic activity and expand the substrate repertoire of glycosidases, turning them into highly efficient "glycosynthases" that favor synthesis over hydrolysis. cdnsciencepub.com For example, a directed evolution campaign for a UDP-glycosyltransferase resulted in a mutant with a 6.1-fold improvement in activity and 89.5% regioselectivity for the desired product, enabling gram-scale production. acs.org

| Engineering Strategy | Enzyme Target | Improvement Goal | Result |

| Rational Design | β-glucosidase (GH1) | Increase cellobiose (B7769950) activity | 1.8-fold increase in specific activity |

| Site-Directed Mutagenesis | β-glucosidase (GH3) | Improve pH stability | Enhanced stability over pH 3.0-10.0 |

| Directed Evolution | UDP-Glycosyltransferase | Improve activity & regioselectivity | 6.1-fold increase in activity; 17.3-fold increase in product ratio |

This table presents examples of enzyme engineering applied to relevant glucosidases and glycosyltransferases. nih.govbiorxiv.orgacs.org

Optimization of Bioreaction Conditions for Phenethyl Sophoroside Yield

Maximizing the yield of phenethyl sophoroside in an enzymatic process requires careful optimization of various reaction parameters. Factors such as temperature, pH, substrate concentrations, and reaction time all have a profound impact on enzyme activity, stability, and the final product concentration. libretexts.org

Effect of Temperature: Enzyme activity generally increases with temperature up to an optimal point, after which the enzyme begins to denature and lose activity. libretexts.org For the synthesis of related phenethyl esters, temperatures between 60-70°C have been found to be optimal when using thermostable lipases. researchgate.netnih.gov The ideal temperature for sophoroside synthesis would balance high enzymatic activity with long-term stability over the course of the reaction.

Effect of pH: The pH of the reaction medium affects the ionization state of amino acid residues in the enzyme's active site, which is critical for catalysis. libretexts.orgnih.gov Most β-glucosidases and related glycosyltransferases function optimally in a slightly acidic to neutral pH range (typically pH 4.5-7.0). nih.gov Maintaining the optimal pH is essential to ensure maximum reaction velocity.

Substrate Concentration and Molar Ratio: The concentration of both the sophorose donor and the phenethyl alcohol acceptor is a key variable. While higher substrate concentrations can increase the reaction rate, very high concentrations of the acceptor (phenethyl alcohol) or the product can cause substrate or product inhibition, respectively. libretexts.org Optimizing the molar ratio of the acceptor to the donor is crucial. In many transglycosylation reactions, a high concentration of the acceptor is used to favor the synthetic reaction over the competing hydrolysis of the sugar donor. researchgate.netresearchgate.net Studies on the synthesis of caffeic acid phenethyl ester found an optimal substrate molar ratio (caffeic acid to phenethyl alcohol) to be 1:71. researchgate.net

Reaction Time: The reaction should be monitored over time to determine the point at which the maximum yield is achieved before product degradation or reaction equilibrium shifts become significant. In optimized systems for phenethyl ester synthesis, reaction times between 9 to 19 hours have been reported to achieve high conversion rates. researchgate.netfrontiersin.org

| Parameter | Optimized Range (from analogous reactions) | Rationale |

| Temperature | 40°C - 70°C | Balances enzyme activity and stability; higher temperatures can lead to denaturation. researchgate.netfrontiersin.org |

| pH | 4.5 - 7.5 | Maintains the optimal ionization state of the enzyme's active site for catalysis. researchgate.netresearchgate.net |

| Substrate Molar Ratio (Acceptor:Donor) | 5:1 to 71:1 | A high excess of the acceptor (phenethyl alcohol) drives the reaction towards synthesis and minimizes hydrolysis of the sugar donor. researchgate.netresearchgate.net |

| Reaction Time | 9 - 24 hours | Allows the reaction to reach maximum conversion without significant product degradation. researchgate.netfrontiersin.org |

This table summarizes typical optimized conditions based on enzymatic synthesis of other phenethyl esters and glycosides.

Hybrid Chemoenzymatic Strategies

Hybrid chemoenzymatic synthesis combines the strengths of both chemical and enzymatic methods to create efficient and highly selective pathways for complex molecules like phenethyl sophoroside. nih.gov This approach uses chemical reactions to synthesize precursors that may be difficult to produce biologically, followed by enzymatic steps to perform challenging reactions with high regio- and stereoselectivity, such as glycosylation. nih.gov

A plausible chemoenzymatic route to phenethyl sophoroside could involve:

Chemical Synthesis of Precursors: Phenethyl alcohol is readily available and can be synthesized through various established chemical routes, such as the Friedel-Crafts reaction between benzene and ethylene oxide or the hydrogenation of styrene oxide. wikipedia.org

Activation of the Sugar Donor: The sophorose donor can be chemically synthesized and "activated" to make it a better substrate for an enzymatic reaction. This often involves converting the sugar into a glycosyl fluoride or a sugar oxazoline. ubc.canih.gov These activated donors are highly reactive in the presence of a suitable enzyme but are more stable in aqueous solutions than many chemical activating groups.

Enzymatic Glycosylation: The final and most critical step is the enzyme-catalyzed coupling of the activated sophorose donor with phenethyl alcohol. This is where the precision of the enzyme is paramount. A specially engineered enzyme, such as a glycosynthase (a mutant glycosidase that can only perform synthesis), is often used. ubc.ca This prevents the enzyme from hydrolyzing the newly formed phenethyl sophoroside product, leading to significantly higher yields compared to using a wild-type enzyme.

This hybrid strategy bypasses the need to engineer an entire metabolic pathway in a microorganism and allows for greater control over the reaction by using purified components. It is particularly powerful for creating novel glycosides where the required enzymes or metabolic pathways are not well-established. nih.gov

Advanced Analytical Methodologies for Phenethyl Sophoroside

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of phenethyl sophoroside, enabling its isolation from complex mixtures and its precise quantification. Various chromatographic techniques, each with unique advantages, are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of sophorolipids and related compounds like phenethyl sophoroside. slideshare.net The selection of a suitable detector is critical and is dictated by the physicochemical properties of the analyte and the analytical objective.

UV-Vis and Photodiode Array (PDA) Detectors: Phenethyl sophoroside possesses a phenyl group, which imparts chromophoric properties, allowing for detection by UV-Vis and PDA detectors. This is a significant advantage over many natural sophorolipids that lack a strong chromophore. researchgate.net

Evaporative Light Scattering Detector (ELSD): For universal detection that does not rely on chromophores, the ELSD is a valuable alternative. chromatographyonline.comfao.orgsigmaaldrich.com It is particularly useful for quantifying sophorolipids in general, as it responds to any non-volatile analyte. slideshare.net The detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the resulting analyte particles. sigmaaldrich.com

Charged Aerosol Detector (CAD): Similar to ELSD, the CAD is a universal detector that provides a response proportional to the mass of the non-volatile analyte, making it suitable for the analysis of compounds without UV absorption. researchgate.net It is known for its high sensitivity and good reproducibility. researchgate.net

Refractive Index (RI) Detector: The RI detector is another universal option but is generally less sensitive than ELSD and CAD and is incompatible with gradient elution, limiting its application in complex separations.

A typical HPLC method for a related compound, phenylethyl resorcinol, utilizes a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile, methanol (B129727), and water. restek.com Detection is commonly performed at a wavelength corresponding to the absorbance maximum of the phenyl group. restek.com

Table 1: Comparison of HPLC Detection Systems for Phenethyl Sophoroside Analysis

| Detector Type | Principle | Advantages for Phenethyl Sophoroside | Limitations |

| UV-Vis/PDA | Measures the absorption of light by the analyte. | Specific detection due to the phenyl group's chromophore; Compatible with gradient elution. | Not suitable for sophorosides lacking a chromophore. |

| ELSD | Measures light scattered by non-volatile analyte particles after solvent evaporation. chromatographyonline.comsigmaaldrich.com | Universal detection; Compatible with gradient elution. chromatographyonline.com | Non-linear response may require calibration with standards. |

| CAD | Measures charge transferred by ionized analyte particles. researchgate.net | Universal detection with high sensitivity and good reproducibility. researchgate.net | Requires volatile mobile phases. |

| RI | Measures the difference in refractive index between the mobile phase and the analyte. | Universal detection. | Low sensitivity; Not compatible with gradient elution; Sensitive to temperature and pressure fluctuations. |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, phenethyl sophoroside, being a glycoside, is non-volatile and thermally labile. Therefore, derivatization is an essential prerequisite for its analysis by GC. nih.govnih.gov This process modifies the analyte to increase its volatility and thermal stability. nih.gov

Common derivatization strategies for glycolipids include:

Silylation: This is a common method where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. nih.gov

Acetylation: This involves the esterification of hydroxyl groups with acetic anhydride.

While the intact derivatized phenethyl sophoroside could theoretically be analyzed, GC analysis of sophorolipids more commonly focuses on characterizing their constituent parts. For instance, after acid hydrolysis to cleave the glycosidic bonds, the fatty acid and sugar components can be derivatized and analyzed separately. researchgate.net GC-MS is also used to analyze permethylated oligosaccharides released from glycolipids. mdpi.com

The typical GC-MS analysis of sophorolipids often aims to identify the fatty acid profile. researchgate.netupce.cz For phenethyl sophoroside, a similar approach could be envisioned where, after hydrolysis, the phenylethanol and sophorose could be derivatized and analyzed, although HPLC methods are generally more direct for the intact molecule.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). nih.gov This results in markedly improved resolution, higher speed, and increased sensitivity. nih.gov For the complex mixtures in which phenethyl sophoroside might be found, UHPLC can provide the necessary separation efficiency to resolve closely related structures or impurities. nih.govnih.gov

The coupling of UHPLC with mass spectrometry (UHPLC-MS) is a particularly powerful tool for the analysis of sophorolipids and related compounds. researchgate.netnih.gov This combination leverages the high separation power of UHPLC and the sensitive and specific detection capabilities of MS. For instance, a UHPLC-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) method has been used to identify various sophorolipid (B1247395) structures in complex mixtures. researchgate.net

Table 2: Key Advantages of UHPLC over HPLC for Phenethyl Sophoroside Analysis

| Feature | HPLC | UHPLC | Impact on Analysis |

| Particle Size | 3-5 µm | < 2 µm | Higher resolution and efficiency in UHPLC. nih.gov |

| Analysis Time | Longer | Shorter | Increased sample throughput with UHPLC. nih.gov |

| Peak Capacity | Lower | Higher | Better separation of complex mixtures. |

| Solvent Consumption | Higher | Lower | More environmentally friendly and cost-effective. nih.gov |

| System Pressure | Lower | Higher | Requires specialized instrumentation. |

For exceptionally complex samples containing numerous structurally similar compounds, one-dimensional chromatography may not provide sufficient resolving power. osti.gov Comprehensive two-dimensional liquid chromatography (LCxLC) offers a solution by combining two independent separation mechanisms in a single analysis, thereby significantly increasing peak capacity. osti.govnih.gov

In a typical LCxLC setup for glycolipid analysis, the first dimension might involve reversed-phase chromatography, which separates compounds based on hydrophobicity. osti.gov The fractions from the first dimension are then systematically transferred to a second dimension, which could employ a different separation mode, such as hydrophilic interaction liquid chromatography (HILIC), separating compounds based on polarity. osti.govcreative-proteomics.com This orthogonality of separation mechanisms allows for the resolution of compounds that co-elute in the first dimension. osti.gov

The application of LCxLC coupled with mass spectrometry (LCxLC-MS) would provide an unparalleled level of detail for the comprehensive profiling of a sample containing phenethyl sophoroside and its analogues or degradation products. nih.gov

Spectrometric Techniques for Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of phenethyl sophoroside, providing information on its molecular weight and fragmentation patterns, which are crucial for confirming its identity and structure.

The coupling of liquid chromatography with mass spectrometry (LC-MS) is the gold standard for the analysis of sophorolipids and related glycosides. researchgate.netlcms.cz

LC-MS/MS for Structural Confirmation: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion of phenethyl sophoroside to obtain structural information. researchgate.netmdpi.com In the negative ion mode, a strong [M-H]⁻ quasi-molecular ion peak is typically observed for phenylethanoid glycosides. mdpi.com The fragmentation pattern in MS/MS can reveal the loss of the phenethyl group, the sophorose moiety, and cross-ring cleavages of the sugar units, providing a detailed structural fingerprint. researchgate.net The consistency of fragmentation patterns allows for the reliable annotation of such compounds in complex mixtures. researchgate.net

High-Resolution Mass Spectrometry (HR-MS): HR-MS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements. researchgate.net This allows for the determination of the elemental composition of phenethyl sophoroside and its fragments with high confidence, which is invaluable for identifying unknown compounds and confirming proposed structures. researchgate.net

Time-of-Flight Mass Spectrometry (TOF-MS): TOF-MS is another type of high-resolution mass analyzer that is often coupled with LC (LC-QTOF-MS). mdpi.com It offers fast acquisition speeds and high mass accuracy, making it well-suited for the analysis of complex mixtures and for obtaining high-quality MS and MS/MS data for structural elucidation. mdpi.com

Table 3: Common Mass Spectrometry Techniques for Phenethyl Sophoroside Analysis

| Technique | Information Provided | Application in Phenethyl Sophoroside Analysis |

| LC-MS/MS | Molecular weight and structural information from fragmentation patterns. researchgate.netmdpi.com | Confirmation of the phenethyl and sophorose moieties; Elucidation of the glycosidic linkage. |

| HR-MS | Highly accurate mass measurements for determining elemental composition. researchgate.net | Unambiguous identification of phenethyl sophoroside; Characterization of novel analogues or degradation products. researchgate.net |

| TOF-MS | High-resolution mass data with fast acquisition rates. mdpi.com | Comprehensive profiling of complex samples; Accurate mass measurements for formula determination. mdpi.com |

| MALDI-TOF | Molecular weight determination of intact molecules. researchgate.net | Rapid initial identification of structures in purified samples. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules like phenethyl sophoroside, providing detailed information on molecular topology and stereochemistry. The process involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments to assign all proton (¹H) and carbon (¹³C) signals and establish their connectivity.

1D NMR: ¹H and ¹³C Spectra The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. For phenethyl sophoroside, this includes characteristic signals for the aromatic protons of the phenethyl group, the anomeric protons of the sophorose sugar unit, and various other sugar and aglycone protons. The relative integration of these signals corresponds to the number of protons giving rise to the signal.

The ¹³C NMR spectrum, often recorded with proton decoupling, shows a single peak for each unique carbon atom. Key signals include those for the aromatic carbons, the anomeric carbons (typically in the 95-105 ppm region), and the carbons of the sophorose moiety. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR for Connectivity Mapping While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). It is used to map out the spin systems within the phenethyl group and the individual sugar rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals correlations between protons and carbons that are two or three bonds away. It is vital for connecting the different structural fragments, such as linking the phenethyl aglycone to the sophorose sugar unit and establishing the glycosidic linkage between the two glucose units.

Through the combined interpretation of these spectra, the precise structure, including the attachment point of the aglycone and the nature of the glycosidic bond, can be definitively assigned.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Phenethyl Glycoside Moiety

This table is a representative example based on typical chemical shifts for such structures, as specific data for "Phenethyl sophoroside" is not available in the provided search results.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenethyl Group | ||

| Aromatic CH | 7.20-7.35 (m) | 128.0-129.5 |

| Benzylic CH₂ | 2.90 (t) | ~39.0 |

| -O-CH₂- | 3.75 (m), 4.05 (m) | ~71.0 |

| Sophorose Unit | ||

| H-1 (Glc) | ~4.5 (d) | ~103.0 |

| H-1' (Glc') | ~4.4 (d) | ~104.0 |

| Other Sugar H | 3.2-4.0 (m) | 60.0-80.0 |

Hyphenated Techniques (e.g., LC-NMR-MS) for Integrated Analysis

Hyphenated techniques, which couple a separation method with one or more spectroscopic detection methods, provide a powerful platform for the analysis of complex mixtures. The combination of Liquid Chromatography (LC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in an integrated LC-NMR-MS system is particularly advantageous for natural product analysis, enabling separation, structural identification, and mass confirmation in a single analytical run.

The workflow for analyzing a sample containing phenethyl sophoroside using LC-NMR-MS typically proceeds as follows:

LC Separation: The complex mixture (e.g., a crude plant extract or fermentation broth) is injected into an HPLC system. The components of the mixture, including phenethyl sophoroside and its potential isomers or related compounds, are separated based on their differential interactions with the stationary and mobile phases.

UV and MS Detection: As components elute from the LC column, they pass through a UV detector and then into the mass spectrometer. The MS provides the mass-to-charge ratio (m/z) of the eluting compounds, offering rapid confirmation of the molecular weight of phenethyl sophoroside.

NMR Analysis: The eluent from the LC can be directed to the NMR spectrometer in one of two modes:

On-flow mode: NMR spectra are acquired continuously as the peak elutes. This is suitable for major components where sufficient signal can be obtained in a short time.

Stopped-flow mode: When a peak of interest (identified by UV or MS) is detected, the LC flow is temporarily halted, and the peak is trapped within the NMR flow cell. This allows for the acquisition of more sensitive and detailed 1D and 2D NMR spectra over a longer period, which is essential for definitive structural elucidation of minor components or for complex molecules.

This integrated approach accelerates the identification process, as it eliminates the need for laborious offline isolation of each component before spectroscopic analysis.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a rapid and non-destructive tool for obtaining a molecular "fingerprint" of a compound. These techniques probe the vibrational modes of covalent bonds, providing information about the functional groups present in the molecule. For phenethyl sophoroside, the spectra would reveal characteristic bands corresponding to its key structural features.

FT-IR Spectroscopy In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, resulting in a spectrum of absorption bands. The FT-IR spectrum of a sophorolipid like phenethyl sophoroside is characterized by several key absorption bands:

O-H Stretching: A broad, strong band typically in the region of 3300-3500 cm⁻¹ indicates the presence of multiple hydroxyl groups on the sophorose sugar moiety.

C-H Stretching: Bands around 2850-2960 cm⁻¹ correspond to the aliphatic C-H stretching of the methylene groups in the phenethyl and sugar parts of the molecule. Aromatic C-H stretching may appear as weaker bands above 3000 cm⁻¹.

C=O Stretching: If the sophorolipid is in its lactonic form or has acetyl groups, a strong absorption band will appear around 1740 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations from the phenethyl group typically appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: A complex region of strong bands, often between 1000-1250 cm⁻¹, is characteristic of the C-O stretching vibrations within the glycosidic linkages and alcohol groups of the sophorose unit.

Raman Spectroscopy Raman spectroscopy measures the inelastic scattering of monochromatic light (laser). It is complementary to FT-IR, as some vibrational modes that are weak in IR may be strong in Raman, and vice-versa. For phenethyl sophoroside, Raman spectroscopy would also provide a characteristic fingerprint, with prominent peaks for the aromatic ring vibrations being particularly strong and useful for identification.

Table 2: Typical Vibrational Spectroscopy Bands for Sophorolipids

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 3300-3500 | O-H stretching (hydroxyl groups) | FT-IR |

| 2850-2960 | C-H stretching (aliphatic) | FT-IR, Raman |

| ~1740 | C=O stretching (lactone/ester) | FT-IR |

| 1450-1600 | C=C stretching (aromatic ring) | FT-IR, Raman |

| 1000-1250 | C-O stretching (ethers, alcohols) | FT-IR |

Sample Preparation and Extraction Protocols for Phenethyl Sophoroside

Effective sample preparation is a critical prerequisite for accurate and reliable analysis. The goal is to isolate phenethyl sophoroside from its native matrix, remove interfering substances, and concentrate it to a level suitable for detection.

Advanced Extraction Techniques (e.g., Solid-Phase Extraction, Supercritical Fluid Extraction)

Traditional solvent-based methods like liquid-liquid extraction can be time-consuming and require large volumes of organic solvents. Advanced techniques offer improvements in efficiency, selectivity, and environmental impact.

Solid-Phase Extraction (SPE) SPE is a chromatographic technique used for sample clean-up and concentration. It involves passing a liquid sample through a solid adsorbent (the sorbent), which retains the analyte of interest while interfering compounds pass through, or vice-versa. The retained analyte is then eluted with a small volume of a different solvent.

For the extraction of phenethyl sophoroside from an aqueous matrix like a fermentation broth, a typical SPE protocol would involve:

Conditioning: The SPE cartridge, often packed with a reverse-phase sorbent (e.g., C18), is activated with a strong organic solvent (like methanol) and then equilibrated with a weak solvent (like water).

Loading: The sample is passed through the cartridge. The relatively nonpolar phenethyl sophoroside is retained on the C18 sorbent, while polar interferences like salts and sugars are washed away.

Washing: The cartridge is washed with a weak solvent to remove any remaining weakly bound impurities.

Elution: The target compound, phenethyl sophoroside, is eluted from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

This process effectively removes interferences and concentrates the analyte, leading to cleaner chromatograms and improved sensitivity.

Supercritical Fluid Extraction (SFE) SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive solvent that can dissolve nonpolar to moderately polar compounds.

To extract phenethyl sophoroside, which has polar sugar groups, the polarity of the supercritical CO₂ often needs to be modified by adding a co-solvent, such as ethanol (B145695) or methanol. The SFE process allows for selective extraction by precisely controlling the temperature and pressure, which alters the density and solvating power of the fluid. After extraction, the CO₂ can be returned to a gaseous state by reducing the pressure, leaving behind a solvent-free extract. SFE is considered a "green" technology due to its reduced use of organic solvents.

Matrix Effects and Method Validation in Diverse Biological Samples

When quantifying phenethyl sophoroside in complex biological samples such as plasma, serum, or urine, the sample matrix itself can significantly interfere with the analysis, a phenomenon known as the matrix effect.

Matrix Effects Matrix effects refer to the alteration of an analyte's response (suppression or enhancement) caused by co-eluting components from the sample matrix. In LC-MS analysis, these effects primarily occur in the ion source, where endogenous compounds like phospholipids (B1166683), salts, and proteins can compete with the analyte for ionization, leading to inaccurate quantification. For example, co-eluting phospholipids from a plasma sample can suppress the ionization of phenethyl sophoroside, resulting in a lower measured concentration than is actually present. The severity of matrix effects is dependent on the cleanliness of the extract and the chromatographic separation.

Method Validation To ensure that an analytical method produces accurate, reliable, and reproducible results for the quantification of phenethyl sophoroside in a specific biological matrix, it must undergo rigorous validation. Regulatory bodies like the FDA and EMA provide guidelines for bioanalytical method validation. Key validation parameters include:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and endogenous substances.

Accuracy and Precision: Accuracy measures how close the measured concentration is to the true value, while precision measures the reproducibility of the results over multiple analyses. These are typically assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ).

Calibration Curve and Linearity: A calibration curve is generated by analyzing standards at known concentrations to demonstrate a proportional relationship between detector response and concentration over a specified range.

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in an extracted sample to the response of a standard solution.

Matrix Effect Evaluation: This is specifically assessed by comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solvent.

Stability: The stability of phenethyl sophoroside is tested in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage) to ensure it does not degrade during the analytical process.

Thorough method validation is essential to guarantee the integrity of quantitative data obtained from diverse and complex biological samples.

Investigation of Phenethyl Sophoroside S Biological Activity Mechanisms

Mechanistic Studies of Bioactivity in Model Organisms (excluding human trials)

No studies on the bioactivity of phenethyl sophoroside in non-human model organisms have been found in the scientific literature.

There is no available research documenting the influence of phenethyl sophoroside on the physiological processes of any non-human biological systems.

Interaction with Host Macromolecules (e.g., Proteins, Lipids)

The biological activity of phenethyl sophoroside, like other glycolipids, is intrinsically linked to its interactions with host macromolecules, particularly the lipids and proteins that constitute cellular membranes. While direct studies on phenethyl sophoroside are limited, the mechanisms can be inferred from research on related sophorolipids (SLs). These molecules are amphiphilic, possessing a hydrophilic sophorose sugar head and a hydrophobic tail—in this case, a phenethyl group. This structure facilitates their insertion into and interaction with the lipid bilayers of cell membranes.

The interaction is largely governed by the physicochemical properties of the sophorolipid (B1247395) and the target membrane. For instance, studies on naturally derived sophorolipids show that their micelles can dock onto model membranes. This docking process is sensitive to environmental factors like pH and the charge of the membrane lipids. Research has shown that sophorolipid micelle docking is most effective at a slightly acidic pH of 6.5 and with membranes containing approximately -5% negatively charged lipids nih.gov. This suggests that the initial interaction is an electrostatic attraction between the sophorolipid and the membrane surface.

Once docked, the hydrophobic portion of the molecule, the phenethyl group, can insert into the hydrophobic core of the lipid bilayer. This insertion can disrupt the local membrane structure, altering its fluidity and permeability frontiersin.orgrsc.org. Such disruptions can have secondary effects on the function of integral and peripheral membrane proteins, which rely on a specific lipid environment for their activity nih.gov. Therefore, the interaction of phenethyl sophoroside with membrane lipids can indirectly modulate the activity of membrane-bound proteins such as receptors, enzymes, and ion channels frontiersin.org. Phenethyl alcohol itself, a structural component of phenethyl sophoroside, has been shown to disorder the acyl chains of phospholipids (B1166683), which can promote the translocation of proteins across the bilayer researchgate.net. This indicates that the phenethyl moiety likely plays a significant role in perturbing the membrane's lipid phase.

The specificity of these interactions can vary between cell types. For example, cancer cell membranes often have a different lipid composition and a more negative surface charge compared to healthy cells, which can lead to preferential interaction and selective cytotoxicity of certain sophorolipids nih.gov. The interaction of phenethyl sophoroside with host macromolecules is therefore a critical first step in its mechanism of action, leading to changes in membrane integrity and cellular signaling.

Structure-Activity Relationship (SAR) Studies and Molecular Design

Systematic Modification of Phenethyl and Sophorose Moieties

Systematic modifications of both the hydrophobic (phenethyl) and hydrophilic (sophorose) parts of the molecule can lead to significant changes in biological activity.

Sophorose Moiety: The sophorose sugar is not merely a passive hydrophilic head but an active contributor to the molecule's biological profile. Modifications to the sophorose moiety of sophorolipids have been extensively studied. Key modifications include:

Acetylation: The degree of acetylation at the 6' and 6'' positions of the sophorose unit significantly impacts bioactivity. Studies on various sophorolipid analogues have shown that diacetylated lactonic forms often exhibit stronger anticancer and antimicrobial activity compared to their monoacetylated or non-acetylated counterparts researchgate.netsigmaaldrich.com.

Lactonization: Sophorolipids can exist in an open-chain (acidic) form or a closed-ring (lactonic) form, where the carboxylic acid of the hydrophobic tail forms an ester with one of the sophorose hydroxyl groups. The lactonic form is generally more hydrophobic and has been reported to have greater antimicrobial and cytotoxic activity than the acidic form sigmaaldrich.comnih.gov. For a synthetic compound like phenethyl sophoroside, creating lactonic analogues would involve introducing a carboxyl linker.

Esterification: The fatty acid carboxyl group in natural sophorolipids can be esterified with various alcohols. The length of the alkyl chain of the ester has been shown to directly influence antimicrobial potency, with a butyl ester of sophorolipid demonstrating superior activity and selectivity against certain bacteria nih.govnih.gov. This suggests that modifying the linkage between the phenethyl group and the sophorose could be a viable strategy for optimization.

These SAR findings provide a roadmap for rationally modifying the phenethyl sophoroside structure to enhance desired biological effects researchgate.net.

In Silico Modeling and Docking Studies for Target Prediction

In silico methods, including molecular modeling and docking, are powerful computational tools used to predict how phenethyl sophoroside and its analogues might interact with specific biological targets at a molecular level. These techniques can significantly accelerate the drug discovery process by prioritizing which analogues to synthesize and test, saving time and resources.

The process typically begins by creating a three-dimensional model of the phenethyl sophoroside analogue. This model is then computationally "docked" into the binding site of a known or predicted protein target. The docking software calculates the most likely binding pose and estimates the binding affinity (e.g., docking score), which reflects the strength of the interaction nih.gov. A higher predicted binding affinity suggests a greater likelihood that the compound will modulate the protein's function.

For example, if a specific enzyme is hypothesized to be the target of phenethyl sophoroside, docking studies can be performed to see if the molecule fits into the enzyme's active site. The results can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the sophoroside and amino acid residues in the binding pocket mdpi.com. This information is invaluable for SAR, as it can explain why certain modifications enhance activity while others diminish it. For instance, if a hydroxyl group on the phenethyl ring is predicted to form a crucial hydrogen bond with the target protein, removing it would be expected to decrease activity.

While no specific docking studies for phenethyl sophoroside are publicly available, the methodology has been applied to related molecules. These studies demonstrate that in silico models can successfully predict interactions and guide the design of more effective compounds mdpi.comnih.gov. Such an approach for phenethyl sophoroside would involve screening a virtual library of its analogues against a panel of potential protein targets to identify those with the highest predicted activity, thereby guiding synthetic efforts.

Design and Synthesis of Bioactive Phenethyl Sophoroside Analogues

The insights gained from SAR and in silico studies form the basis for the rational design and synthesis of novel, more potent, and selective phenethyl sophoroside analogues nih.govmdpi.com. The goal is to create molecules with improved pharmacological properties.

The synthetic process for creating these analogues often starts with a natural sophorolipid mixture produced by fermentation or with chemically synthesized sophorose ugent.be. This starting material can then be chemically or enzymatically modified to introduce the phenethyl group and other desired functionalities. For instance, a common strategy involves transforming natural diacetylated sophorolipid lactone into an intermediate, such as a sophorolipid aldehyde, which can then be used as a versatile building block for a variety of derivatives ugent.belivescience.io.

Based on SAR principles, a medicinal chemist might design a series of analogues with specific structural changes:

Varying Phenethyl Substituents: Synthesizing a library of compounds where the phenethyl ring has different substituents (e.g., methoxy, chloro, fluoro groups) at various positions to optimize electronic and steric properties for target binding figshare.com.

Modifying the Linker: Altering the chemical bond that connects the phenethyl group to the sophorose moiety to enhance stability or improve binding orientation.

Altering Sophorose Acetylation: Using selective enzymatic or chemical methods to control the acetylation pattern on the sophorose headgroup to maximize a specific biological activity, such as antimicrobial efficacy nih.gov.

Creating Bolaforms: Synthesizing symmetrical molecules with a phenethyl sophoroside unit at both ends of a hydrophobic linker. Such "bolaform" structures have unique self-assembly properties and may exhibit novel biological activities nih.gov.

Each newly synthesized analogue is then subjected to biological evaluation to determine its activity nih.govnih.govresearchgate.netmdpi.com. This iterative cycle of design, synthesis, and testing is fundamental to medicinal chemistry and allows for the progressive optimization of a lead compound like phenethyl sophoroside into a potential therapeutic agent mdpi.com.

Microbial Interactions and Biotransformation of Phenethyl Sophoroside

Role of Microbial Metabolism in Phenethyl Sophoroside Transformation

Detailed studies outlining the specific role of microbial metabolism in the transformation of phenethyl sophoroside are not presently available in the reviewed scientific literature. Research in this area would typically investigate how microorganisms chemically alter the compound.

Gut Microbiota Biotransformation Pathways

No specific biotransformation pathways for phenethyl sophoroside mediated by gut microbiota have been documented in the available research. Elucidation of these pathways would involve identifying the metabolic steps gut bacteria take to break down or modify the molecule, and the resulting metabolites.

Environmental Microbial Degradation and Modification

Information regarding the degradation or modification of phenethyl sophoroside by environmental microbial communities is not available. Such research would focus on how bacteria and fungi in environments like soil and water contribute to the breakdown of the compound.

Identification of Key Microbial Enzymes Involved in Sophoroside Metabolism

The specific microbial enzymes responsible for the metabolism of phenethyl sophoroside have not been identified. Research in this area would involve isolating and characterizing enzymes, such as glycosidases or hydrolases, that can cleave or modify the sophoroside structure.

Impact of Phenethyl Sophoroside on Microbial Communities

The direct impact of phenethyl sophoroside on the composition and function of microbial communities has not been a subject of available scientific studies.

Effects on Microbial Growth, Viability, and Community Structure

Specific data on the effects of phenethyl sophoroside on the growth, viability, or structure of microbial communities is not documented. Studies on this topic would typically involve antimicrobial susceptibility testing and analysis of changes in the diversity and abundance of different microbial species upon exposure to the compound.

Modulatory Effects on Microbial Gene Expression

There is no available research on the modulatory effects of phenethyl sophoroside on microbial gene expression. This area of study would investigate how the compound might alter the expression of specific genes in microorganisms, potentially affecting their metabolic or pathogenic activities.

Strategies for Manipulating Microbial Biotransformation

The targeted synthesis of specific sophoroside molecules, such as phenethyl sophoroside, through microbial biotransformation necessitates precise control over various biological and chemical processes. Researchers employ a range of strategies to manipulate these pathways, aiming to enhance yield, improve purity, and create novel glycolipid structures. These strategies primarily revolve around genetic engineering of the microbial host, optimization of fermentation or biotransformation conditions, and the application of enzymatic catalysis.

Genetic Engineering of Producing Strains

Genetic modification of sophorolipid-producing yeasts, particularly Starmerella bombicola, is a primary strategy for tailoring the final product. By altering the genetic makeup of the organism, it is possible to direct metabolic pathways toward the synthesis of desired molecules and away from the production of a heterogeneous mixture of sophorolipids.

Key genetic manipulation techniques include:

Gene Knockout: Specific genes in the sophorolipid (B1247395) biosynthesis pathway can be deleted to alter the product profile. For instance, knocking out the fatty alcohol oxidase gene (fao1) in S. bombicola has been explored to influence the biotransformation of primary alcohols. ulisboa.pt Similarly, deleting genes responsible for lactonization results in strains that exclusively produce acidic sophorolipids, which can then serve as precursors for specific esterifications. ulisboa.pt

Pathway Engineering: Introducing novel genes or entire metabolic pathways can lead to the production of new-to-nature glycolipids. springernature.com This approach holds potential for creating strains that can efficiently utilize precursors like phenethyl alcohol and directly incorporate them into the sophoroside structure.

The development of a robust molecular toolbox, including selection markers, promoters, and terminators, is essential for the successful genetic engineering of non-conventional yeasts like S. bombicola. springernature.comnih.gov

Optimization of Fermentation and Biotransformation Conditions

Manipulating the environmental and nutritional conditions of the microbial culture is a critical strategy for steering the biotransformation process. The composition of the produced sophorolipid mixture is highly sensitive to fermentation parameters. ulisboa.pt

Key parameters for optimization include:

Substrate Feeding: The choice and feeding strategy of carbon and nitrogen sources significantly impact the type and quantity of sophorolipids produced. For the synthesis of phenethyl sophoroside, a fed-batch strategy supplying phenethyl alcohol as a precursor alongside a primary carbon source like glucose could be employed. The biotransformation of L-phenylalanine to 2-phenylethanol (B73330) by yeast is a well-established process that can be optimized by controlling the feed of precursors and co-substrates like ethanol (B145695) and glucose. nih.govnih.gov

Physicochemical Parameters: Factors such as temperature, pH, and dissolved oxygen levels are crucial for optimal enzyme activity and cell viability. These parameters must be carefully controlled to maximize the efficiency of the biotransformation.

The following table summarizes the effects of key fermentation parameters on sophorolipid production.

| Parameter | Effect on Biotransformation | Example of Manipulation |

| Precursor Supply | Directs the incorporation of specific hydrophobic moieties. | Controlled feeding of 2-phenylethanol to produce phenethyl sophoroside. |

| Carbon/Nitrogen Ratio | Influences cell growth versus product formation phases. | High C/N ratio often promotes sophorolipid synthesis. |

| Temperature | Affects enzyme kinetics and cell membrane fluidity. | Optimization to balance catalytic activity and cell stability (e.g., 30-40°C). |

| pH | Influences enzyme activity and product solubility. | Maintained within a specific range (e.g., pH 4.0-6.0) for optimal yeast performance. |

Enzymatic Catalysis and Biocatalysis

The use of isolated enzymes offers a highly specific and controllable alternative to whole-cell biotransformation for synthesizing phenethyl sophoroside. Lipases are particularly effective for catalyzing esterification reactions under mild conditions. nih.gov This approach allows for the precise joining of a sophorose precursor with phenethyl alcohol.

Key aspects of enzymatic strategies include:

Enzyme Selection: Different lipases exhibit varying degrees of selectivity and efficiency. Screening various commercial and non-commercial lipase (B570770) preparations is crucial for identifying the most suitable biocatalyst. For instance, Novozym 435, a lipase from Candida antarctica, has been successfully used to synthesize phenethyl esters like phenethyl acetate (B1210297) and phenethyl formate (B1220265) with high conversion rates. nih.govnih.gov

Reaction Media: The choice of solvent can significantly impact enzyme activity and reaction equilibrium. While organic solvents have been traditionally used, there is a growing interest in using greener alternatives like deep eutectic solvents. mdpi.com

Process Optimization: Parameters such as enzyme concentration, substrate molar ratio, temperature, and reaction time are optimized to maximize product yield. nih.govlmaleidykla.lt Response Surface Methodology (RSM) is a common statistical tool used for this purpose. lmaleidykla.lt

Enzyme Immobilization: Immobilizing the enzyme on a solid support can enhance its stability, allow for easy separation from the product, and enable its reuse over multiple reaction cycles, which is crucial for developing a cost-effective process. nih.govrsc.org

The table below presents findings from studies on the enzymatic synthesis of phenethyl esters, which serve as a model for the synthesis of phenethyl sophoroside.

| Enzyme | Substrates | Solvent | Key Finding |

| Novozym 435 | Phenethyl alcohol and Acetic anhydride | Toluene | 99.12% conversion to phenethyl acetate; enzyme reusable for 20 cycles. nih.gov |

| Novozym 435 | Phenethyl alcohol and Formic acid | 1,2-dichloroethane | 95.92% conversion to phenethyl formate. nih.gov |

| Lipozyme® RM IM | 2-phenylethanol and Glyceryl trioctanoate | Hexane | 80% conversion to phenethyl octanoate (B1194180) achieved under optimized conditions. lmaleidykla.lt |

| Acyltransferase (MsAcT) | 2-phenylethyl alcohol and Vinyl acetate | Water | 99.17% conversion to 2-phenethyl acetate in an aqueous system. rsc.org |

By integrating these strategies—from genetically modifying the microbial host to optimizing the bioprocess conditions and employing targeted enzymatic catalysis—researchers can effectively manipulate the biotransformation pathways to achieve efficient and specific production of phenethyl sophoroside.

Ecological Roles and Environmental Fate of Phenethyl Sophoroside

Function in Plant-Environment Interactions

Allelopathic Effects and Plant Defense Mechanisms

No specific studies documenting the allelopathic properties of phenethyl sophoroside were found. Allelopathy involves the release of biochemicals by a plant to influence the growth of neighboring plants. nih.govnih.gov While many phenolic compounds and glycosides are known to have allelopathic potential, research has not specifically identified phenethyl sophoroside as an allelochemical. nih.gov

Similarly, the role of phenethyl sophoroside in plant defense remains uncharacterized. Plants produce a vast array of secondary metabolites, such as polyphenols and flavonoids, to deter herbivores and pathogens. nih.govnih.govresearchgate.net Although phenethyl sophoroside has been identified in plants like Achillea millefolium and Acanthus ebracteatus, its specific function as a phytoanticipin (pre-formed defense compound) or a phytoalexin (induced defense compound) has not been investigated. plantaedb.complantaedb.com There is no available research on whether its production increases in response to herbivory or pathogen attack.

Interactions with Soil Microorganisms and Nutrient Cycling

The influence of phenethyl sophoroside on soil microbial communities and nutrient cycling is another area where specific data is absent. The exudation of organic compounds by plant roots is a key driver of microbial activity in the rhizosphere, which in turn affects nutrient availability and cycling. However, no studies have been found that investigate the effects of phenethyl sophoroside on soil bacteria, fungi, or processes such as nitrogen and phosphorus mineralization.

Environmental Degradation Pathways

Photodegradation Studies

There is no available information from scientific literature regarding the photodegradation of phenethyl sophoroside. Photodegradation studies would be necessary to understand how this compound breaks down when exposed to sunlight in the environment.

Research on Phenethyl Sophoroside in Specific Ecosystems

While phenethyl sophoroside has been identified in certain plant species, there is a lack of research focusing on its concentration, distribution, and ecological role within the specific ecosystems where these plants are found. Field studies are required to understand the real-world significance of this compound in its natural context.

Future Directions and Emerging Research Trends

Integration of Omics Technologies (Genomics, Metabolomics, Proteomics)

The application of "omics" technologies is set to revolutionize the study of phenethyl sophoroside by providing a holistic view of its biological interactions. These high-throughput methods allow for the comprehensive analysis of genes, metabolites, and proteins, offering unprecedented insight into the compound's lifecycle and effects. frontiersin.orgfraunhofer.denih.govnih.gov

Genomics: Genomic approaches can be used to identify and characterize the biosynthetic pathways responsible for producing phenethyl sophoroside in plants. nih.gov By sequencing the genomes of source organisms, researchers can pinpoint the specific genes and enzymes involved in its synthesis. This knowledge is crucial for developing biotechnological production methods, such as metabolic engineering in microbial or plant systems, to ensure a sustainable and scalable supply of the compound.